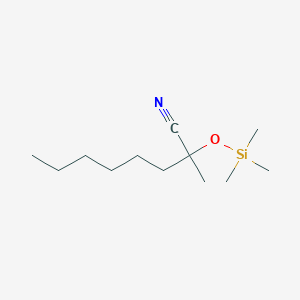
2-Methyl-2-trimethylsilyloxyoctanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(trimethylsilyloxy)octanenitrile is an organic compound with the molecular formula C12H25NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyloxy group (-OSi(CH3)3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile typically involves the reaction of 2-methyl-2-hydroxyoctanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-methyl-2-hydroxyoctanenitrile+trimethylsilyl chloride→2-methyl-2-(trimethylsilyloxy)octanenitrile+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsilyloxy)octanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-methyl-2-(trimethylsilyloxy)octanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
科学的研究の応用
2-methyl-2-(trimethylsilyloxy)octanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or bioactive compounds.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new medications or as a precursor for drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2-methyl-2-(trimethylsilyloxy)octanenitrile depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating its interactions with other molecules.
類似化合物との比較
Similar Compounds
2-methyl-2-hydroxyoctanenitrile: The precursor in the synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile.
2-methyl-2-(trimethylsilyloxy)hexanenitrile: A similar compound with a shorter carbon chain.
2-methyl-2-(trimethylsilyloxy)decanenitrile: A similar compound with a longer carbon chain.
Uniqueness
2-methyl-2-(trimethylsilyloxy)octanenitrile is unique due to its specific combination of functional groups and carbon chain length. The presence of the trimethylsilyloxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
特性
CAS番号 |
51990-77-3 |
|---|---|
分子式 |
C12H25NOSi |
分子量 |
227.42 g/mol |
IUPAC名 |
2-methyl-2-trimethylsilyloxyoctanenitrile |
InChI |
InChI=1S/C12H25NOSi/c1-6-7-8-9-10-12(2,11-13)14-15(3,4)5/h6-10H2,1-5H3 |
InChIキー |
JGHCCQPZHAQXLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



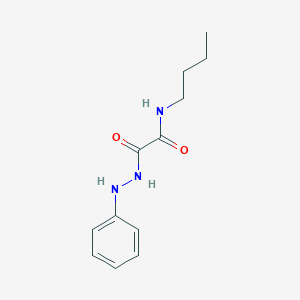

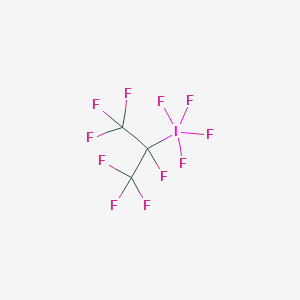
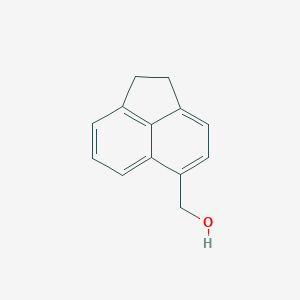

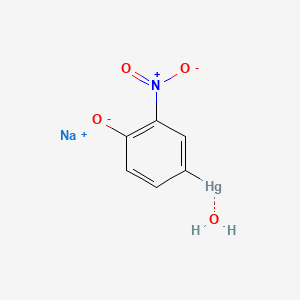
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

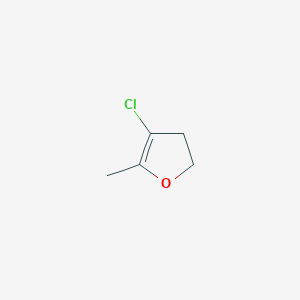
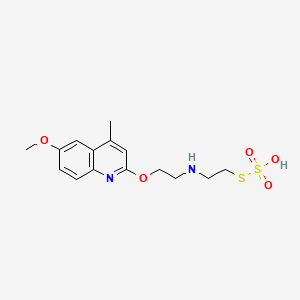
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


